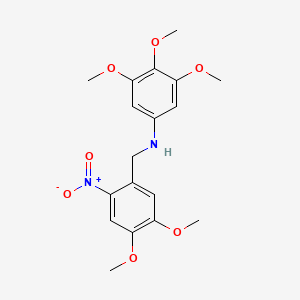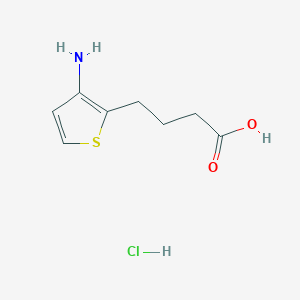![molecular formula C15H13N5O2S B4999611 5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine, commonly known as NBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NBTA is a triazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of NBTA is not fully understood. However, it has been suggested that NBTA exerts its biological activities by inhibiting the activity of various enzymes. NBTA has been found to inhibit the activity of urease, an enzyme that is involved in the conversion of urea to ammonia. NBTA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
NBTA has been found to have various biochemical and physiological effects. NBTA has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. NBTA has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NBTA is its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBTA has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of NBTA is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on NBTA. One direction is to investigate the mechanism of action of NBTA in more detail. Another direction is to explore the potential applications of NBTA in various fields, including drug development and agriculture. Additionally, future research could focus on improving the solubility and bioavailability of NBTA to enhance its efficacy.
In conclusion, NBTA is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBTA has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer activities. Future research on NBTA could focus on investigating its mechanism of action, exploring its potential applications, and improving its solubility and bioavailability.
Métodos De Síntesis
NBTA has been synthesized using various methods, including the reaction of 4-nitrobenzyl chloride with thiourea followed by the reaction of the resulting intermediate with phenylhydrazine and sodium hydroxide. Another method involves the reaction of 4-nitrobenzyl chloride with thiourea followed by the reaction of the resulting intermediate with hydrazine hydrate and sodium hydroxide. Both methods result in the formation of NBTA.
Aplicaciones Científicas De Investigación
NBTA has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBTA has been shown to exhibit antifungal, antibacterial, and anticancer activities. NBTA has also been found to inhibit the activity of various enzymes, including urease and acetylcholinesterase.
Propiedades
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-14-17-15(19(18-14)12-4-2-1-3-5-12)23-10-11-6-8-13(9-7-11)20(21)22/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLSCPRFGJCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)



![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)

![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)